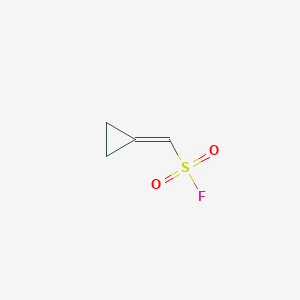

Cyclopropylidenemethanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

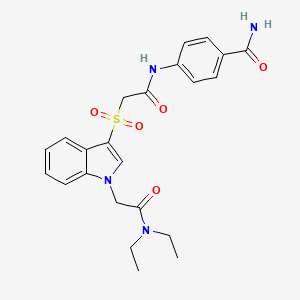

Cyclopropylidenemethanesulfonyl fluoride is a chemical compound with the CAS Number: 1909317-04-9 . It has a molecular weight of 136.15 and its IUPAC name is this compound .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Aplicaciones Científicas De Investigación

Phase Transfer Catalysis and Benzylic Fluorination

One application involves the use of cyclopropenium ion as a phase transfer catalyst for benzylic fluorination, leading to high yields. The mechanism involves in situ derived cyclopropenium fluoride complexes, with their existence supported by spectroscopic evidence and density functional theory calculations (Dempsey et al., 2018).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

Another study highlights a novel, environmentally benign electrochemical approach to prepare sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method displays a broad substrate scope and eliminates the need for additional oxidants or catalysts (Laudadio et al., 2019).

Development of Anhydrous Tetraalkylammonium Fluoride Salts

Research has also focused on the in situ generation of anhydrous fluoride salts for nucleophilic aromatic substitution (SNAr) reactions. Various combinations of nucleophiles and fluorine-containing electrophiles have been shown to be effective for this transformation (Cismesia et al., 2017).

Visible-Light-Mediated Synthesis of Aliphatic Sulfonyl Fluorides

A study presents a visible-light-mediated decarboxylative fluorosulfonylethylation method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids. This metal-free approach allows for rapid, diverse modifications of amino acids, peptides, and drugs, expanding the toolkit for sulfonyl fluoride compound libraries (Xu et al., 2019).

Nucleophilic Fluorination with Aqueous Bifluoride

Furthermore, the nucleophilic fluorination of sulfonyl chlorides, acyl chlorides, and alkyl sulfonates with potassium bifluoride has been explored, showcasing a high selectivity and efficiency under specific catalytic conditions (Talko & Barbasiewicz, 2018).

Radical Approaches to Fluorosulfonylation

Radical fluorosulfonylation methods have been developed for creating alkenylsulfonyl fluorides from alkenes and alkynes, highlighting a new avenue for synthesizing compounds with potential applications in drug discovery and chemical biology (Nie et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

cyclopropylidenemethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDPHLCMMAHZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2809175.png)

![3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride](/img/structure/B2809178.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809179.png)

![2-((4-allyl-5-(3-chlorobenzo[b]thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2809181.png)

![1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2809183.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2809186.png)

![N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2809188.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2809189.png)

![1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide](/img/structure/B2809190.png)

![3,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2809191.png)